molecular formula C19H17Cl2NO2 B3037491 [4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-chlorophenyl)methanone CAS No. 478067-79-7

[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-chlorophenyl)methanone

Cat. No.: B3037491
CAS No.: 478067-79-7
M. Wt: 362.2 g/mol
InChI Key: YIDXBWFTQDFDLB-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone is a synthetic organic compound characterized by the presence of chlorobenzoyl and chlorophenyl groups attached to a tetrahydro-1H-pyrrol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone typically involves multi-step organic reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with a suitable amine precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl and chlorophenyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone stands out due to its unique structural features and potential applications. Its combination of chlorobenzoyl and chlorophenyl groups attached to a tetrahydro-1H-pyrrol ring provides distinct chemical and biological properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

[4-(4-chlorobenzoyl)-1-methylpyrrolidin-3-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO2/c1-22-10-16(18(23)12-2-6-14(20)7-3-12)17(11-22)19(24)13-4-8-15(21)9-5-13/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDXBWFTQDFDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-chlorophenyl)methanone
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[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-chlorophenyl)methanone
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[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-chlorophenyl)methanone

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